tert-Butyl spiro[2.3]hexan-5-ylcarbamate
Overview
Description
tert-Butyl spiro[2.3]hexan-5-ylcarbamate: is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . This compound is characterized by its unique spiro structure, which consists of a six-membered ring fused to a three-membered ring, with a tert-butyl group and a carbamate functional group attached .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl spiro[2.3]hexan-5-ylcarbamate typically involves the reaction of a suitable spiro[2.3]hexane precursor with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for tert-Butyl spiro[2This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl spiro[2.3]hexan-5-ylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed:
Scientific Research Applications
tert-Butyl spiro[2.3]hexan-5-ylcarbamate has found applications in various fields of scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl spiro[2.3]hexan-5-ylcarbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl spiro[2.3]hexan-5-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl spiro[2.3]hexan-5-ylamine: Similar spiro structure but with an amine group instead of a carbamate group.
tert-Butyl spiro[2.3]hexan-5-ylmethanol: Similar spiro structure but with a hydroxyl group instead of a carbamate group.
tert-Butyl spiro[2.3]hexan-5-ylacetate: Similar spiro structure but with an acetate group instead of a carbamate group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-spiro[2.3]hexan-5-ylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-6-11(7-8)4-5-11/h8H,4-7H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRBABCQWLWVGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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